molecular formula C7H6N2O5 B1473792 6-Methoxy-3-nitro-pyridine-2-carboxylic acid CAS No. 1350475-33-0

6-Methoxy-3-nitro-pyridine-2-carboxylic acid

Cat. No. B1473792
M. Wt: 198.13 g/mol
InChI Key: BFVIGMSYIVCORE-UHFFFAOYSA-N
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Description

“6-Methoxy-3-nitro-pyridine-2-carboxylic acid” is a compound with the molecular weight of 198.1348 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

“6-Methoxy-3-nitro-pyridine-2-carboxylic acid” is slightly soluble in water . Its density and boiling point are not directly available from the search results.

Scientific Research Applications

Synthesis and Drug Development

6-Methoxy-3-nitro-pyridine-2-carboxylic acid and its derivatives have been extensively studied for their potential in drug development due to their diverse pharmacological properties. For instance, derivatives of this compound have been synthesized as potent non-ulcerogenic anti-inflammatory and analgesic agents, showing significant activity in in vivo tests without inducing gastric lesions, unlike traditional NSAIDs (Berk et al., 2009). This highlights the compound's role in designing safer therapeutic options for inflammation and pain management.

Diagnostic Imaging

In the realm of diagnostic imaging, particularly for cancer detection, derivatives of 6-Methoxy-3-nitro-pyridine-2-carboxylic acid have shown promise. A notable example includes the synthesis of [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer, demonstrating its potential in delineating prostate tumor xenografts in preclinical models (Chen et al., 2011). This application underscores the compound's utility in advancing cancer diagnostics and personalized medicine.

Cardiovascular Research

Research into cardiovascular diseases has also benefited from compounds related to 6-Methoxy-3-nitro-pyridine-2-carboxylic acid. Studies have synthesized and evaluated derivatives for their vasodilator and antihypertensive activities, contributing to the development of new cardiovascular agents (Adachi et al., 1988). Such research aids in understanding the mechanisms underlying vascular diseases and in creating novel treatment strategies.

Antioxidant Properties

The antioxidant properties of nitroxide derivatives related to 6-Methoxy-3-nitro-pyridine-2-carboxylic acid have been explored for their potential in mitigating oxidative stress. Studies have focused on the development of nitroxide-based contrast agents for magnetic resonance imaging (MRI) that also exhibit antioxidant effects, offering insights into the redox status of tissues, including tumors (Hyodo et al., 2006). This dual functionality enhances the understanding of disease pathology and the role of oxidative stress in various conditions.

properties

IUPAC Name

6-methoxy-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-5-3-2-4(9(12)13)6(8-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVIGMSYIVCORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-nitro-pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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